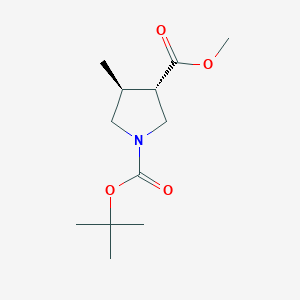

1-(Tert-butyl) 3-methyl trans-4-methylpyrrolidine-1,3-dicarboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(Tert-butyl) 3-methyl trans-4-methylpyrrolidine-1,3-dicarboxylate is a synthetic organic compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a pyrrolidine ring substituted with tert-butyl, methyl, and carboxylate groups. It is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Tert-butyl) 3-methyl trans-4-methylpyrrolidine-1,3-dicarboxylate typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring is formed through a cyclization reaction involving appropriate precursors.

Substitution Reactions: The tert-butyl and methyl groups are introduced through substitution reactions using suitable reagents.

Carboxylation: The carboxylate groups are introduced through carboxylation reactions, often involving the use of carbon dioxide or carboxylating agents.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

1-(Tert-butyl) 3-methyl trans-4-methylpyrrolidine-1,3-dicarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo substitution reactions where one or more substituents are replaced by other groups.

Common Reagents and Conditions

- **Sub

Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reducing Agents: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Biologische Aktivität

1-(Tert-butyl) 3-methyl trans-4-methylpyrrolidine-1,3-dicarboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, including its synthesis, mechanism of action, and therapeutic applications.

- Molecular Formula : C13H23NO4

- Molecular Weight : 257.33 g/mol

- CAS Number : 1895053-81-2

- Purity : Typically ≥ 97% .

Synthesis

The synthesis of this compound can be achieved through various methods, including the Mitsunobu reaction, which is a powerful tool for constructing nitrogen-containing compounds. The reaction conditions typically involve the use of diethyl azodicarboxylate (DEAD) and triphenyl phosphine (PPh₃) as reagents .

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may exhibit neuroprotective effects and potential anticancer properties. The mechanism involves modulation of neurotransmitter systems and inhibition of cancer cell proliferation.

Anticancer Activity

Recent research has highlighted the anticancer potential of related pyrrolidine derivatives. For instance, communesin alkaloids derived from similar structures demonstrated significant cytotoxicity against various cancer cell lines, including prostate carcinoma (DU-145), lung carcinoma (A549), and breast adenocarcinoma (MCF7). The IC₅₀ values for these compounds suggest potent activity .

Study 1: Neuroprotective Effects

In a study investigating neuroprotective agents, derivatives of pyrrolidine were tested for their ability to protect neuronal cells from oxidative stress. The results indicated that certain derivatives significantly reduced cell death in models of neurodegeneration .

Study 2: Anticancer Efficacy

Another study focused on the synthesis and evaluation of pyrrolidine-based compounds against human cancer cell lines. The results showed that specific analogs exhibited promising anticancer activity, with IC₅₀ values in the low micromolar range. This suggests potential for further development as therapeutic agents .

Data Table: Biological Activity Summary

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

1-(Tert-butyl) 3-methyl trans-4-methylpyrrolidine-1,3-dicarboxylate has been investigated for its potential therapeutic properties:

- Neurological Disorders : Research indicates that derivatives of this compound may exhibit neuroprotective effects, making them candidates for treating conditions like Alzheimer's disease.

- Anti-inflammatory Agents : The compound's structure allows for modifications that can lead to anti-inflammatory drugs.

Organic Synthesis

In organic chemistry, this compound serves as an important intermediate:

- Building Block for Complex Molecules : Its functional groups facilitate further transformations to synthesize more complex organic compounds.

- Catalytic Reactions : It can be used in various catalytic processes, enhancing reaction efficiency and selectivity.

Materials Science

The compound's unique properties make it suitable for applications in materials science:

- Polymer Chemistry : It can be incorporated into polymer backbones to create materials with specific mechanical or thermal properties.

- Coatings and Adhesives : The chemical structure allows for the development of coatings that provide enhanced durability and resistance to environmental factors.

Case Study 1: Neuroprotective Properties

A study published in a peer-reviewed journal examined the neuroprotective effects of pyrrolidine derivatives, including this compound. The results demonstrated significant reductions in neuronal cell death in vitro when exposed to neurotoxic agents, suggesting potential therapeutic applications in neurodegenerative diseases.

Case Study 2: Synthesis of Novel Anti-inflammatory Agents

Research conducted at a leading pharmaceutical institute focused on synthesizing new anti-inflammatory compounds based on the structure of this compound. The synthesized derivatives showed promising activity in preclinical models of inflammation, paving the way for further development into clinical candidates.

Eigenschaften

IUPAC Name |

1-O-tert-butyl 3-O-methyl (3S,4S)-4-methylpyrrolidine-1,3-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO4/c1-8-6-13(7-9(8)10(14)16-5)11(15)17-12(2,3)4/h8-9H,6-7H2,1-5H3/t8-,9-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLOLMQZWHOQIEZ-RKDXNWHRSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC1C(=O)OC)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN(C[C@H]1C(=O)OC)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.